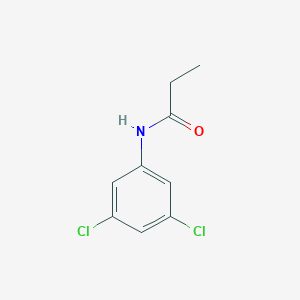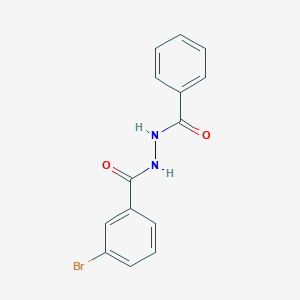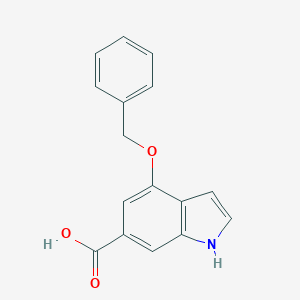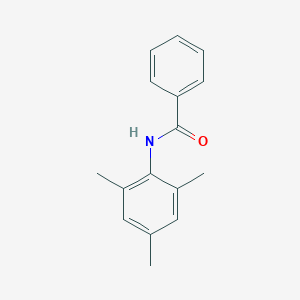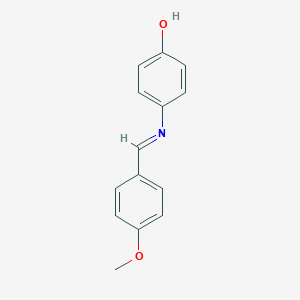
4-(4-Methoxybenzylidene)-4-hydroxyaniline
Overview
Description
4-(4-Methoxybenzylidene)-4-hydroxyaniline is an organic compound with the molecular formula C₁₄H₁₃NO₂ and a molecular weight of 227.2585 g/mol . It is also known by other names such as p-Methoxybenzylidene p-aminophenol and p-[(p-Methoxybenzylidene)amino]phenol . This compound is characterized by the presence of a phenol group and a methoxyphenylmethyleneamino group, making it a versatile molecule in various chemical reactions and applications.
Mechanism of Action
Mode of Action
It is known that the compound can be used as an anisotropic solvent, which has an isotropic transition temperature . This suggests that the compound may interact with its targets by altering their physical properties, such as phase transition temperatures .
Biochemical Pathways
The specific biochemical pathways affected by N-(4-Methoxybenzylidene)-4-hydroxyaniline are currently unknown. The compound’s role as an anisotropic solvent suggests that it may influence a variety of biochemical processes by altering the physical properties of the cellular environment .
Result of Action
Given its role as an anisotropic solvent, it may induce changes in the physical properties of cellular components, potentially influencing a variety of cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-(4-Methoxybenzylidene)-4-hydroxyaniline. For instance, the compound’s phase transition properties suggest that temperature may be a crucial factor in its mechanism of action .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is hypothesized that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of 4-(4-Methoxybenzylidene)-4-hydroxyaniline typically involves the reaction of p-aminophenol with p-methoxybenzaldehyde under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of an acid catalyst like hydrochloric acid to facilitate the condensation reaction . The product is then purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
4-(4-Methoxybenzylidene)-4-hydroxyaniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amines or alcohols.
Scientific Research Applications
4-(4-Methoxybenzylidene)-4-hydroxyaniline has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
4-(4-Methoxybenzylidene)-4-hydroxyaniline can be compared with other similar compounds, such as:
Phenol, 4,4’-methylenebis-: This compound has a similar phenol structure but lacks the methoxyphenylmethyleneamino group, resulting in different chemical and biological properties.
4-Methoxyphenol: This compound contains a methoxy group on the phenol ring but does not have the methyleneamino group, leading to distinct reactivity and applications.
This compound is unique due to the presence of both the phenol and methoxyphenylmethyleneamino groups, which confer specific chemical reactivity and potential biological activities .
Properties
IUPAC Name |
4-[(4-methoxyphenyl)methylideneamino]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-17-14-8-2-11(3-9-14)10-15-12-4-6-13(16)7-5-12/h2-10,16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YONXPYGTYHMKDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1062918 | |
| Record name | Phenol, 4-[[(4-methoxyphenyl)methylene]amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3230-39-5, 67097-24-9 | |
| Record name | p-(p-Methoxybenzylideneamino)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3230-39-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 4-(((4-methoxyphenyl)methylene)amino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003230395 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3230-39-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112115 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 4-[[(4-methoxyphenyl)methylene]amino]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 4-[[(4-methoxyphenyl)methylene]amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-[(p-methoxybenzylidene)amino]phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.789 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-[(4-methoxyphenyl)methylideneamino]phenol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CY6TQC6XHV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the significance of Phenol, 4-[[(4-methoxyphenyl)methylene]amino]- in the context of Acacia mangium plantations?
A1: Acacia mangium is a significant plantation species in Indonesia, often threatened by root rot disease caused by fungi like Ganoderma lucidum. Research has revealed that healthy Acacia mangium roots contain Phenol, 4-[[(4-methoxyphenyl)methylene]amino]-, which exhibits antifungal activity against Ganoderma lucidum [, ]. This finding suggests a potential defense mechanism employed by the tree against fungal infections.
Q2: How does Phenol, 4-[[(4-methoxyphenyl)methylene]amino]- affect Ganoderma lucidum growth?
A2: Laboratory studies demonstrated that Phenol, 4-[[(4-methoxyphenyl)methylene]amino]- inhibits the growth of Ganoderma lucidum hyphae, the thread-like structures forming the fungal body []. Microscopic observations revealed that at a concentration of 1500 μg/ml, the compound caused hyphal curling and distorted hyphal tips, ultimately hindering the fungus's growth and spread. This inhibition points to the compound's potential as a natural antifungal agent.
Q3: Are there variations in the concentration of Phenol, 4-[[(4-methoxyphenyl)methylene]amino]- within Acacia mangium populations?
A3: Research analyzing six different families of Acacia mangium trees found varying concentrations of Phenol, 4-[[(4-methoxyphenyl)methylene]amino]- in their roots []. The highest concentration was observed in family number 44 (40.52% w/w), while the lowest was in family number 67 (19.88% w/w). This variation suggests potential genetic differences among families influencing the production of this antifungal compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-Chlorophenyl)thio]-1-propanamine](/img/structure/B185559.png)


![Propyl 4-{[(2-methylphenoxy)acetyl]amino}benzoate](/img/structure/B185564.png)
![N-[2-(1-Cyclohexenyl)ethyl]-4-phenyl-benzamide](/img/structure/B185566.png)
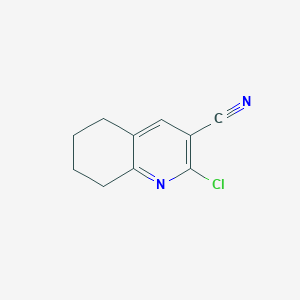
![4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline](/img/structure/B185569.png)
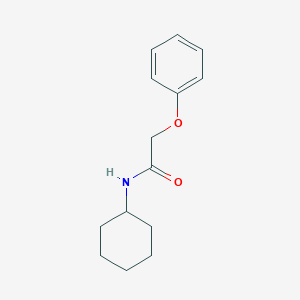
![N-[4-(2,3-DIHYDROINDOLE-1-SULFONYL)PHENYL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE](/img/structure/B185573.png)

